(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13752546
InChI: InChI=1S/C21H20F3NO4/c1-25(18(19(26)27)10-11-21(22,23)24)20(28)29-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,26,27)/t18-/m0/s1
SMILES: CN(C(CCC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C21H20F3NO4
Molecular Weight: 407.4 g/mol

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid

CAS No.:

Cat. No.: VC13752546

Molecular Formula: C21H20F3NO4

Molecular Weight: 407.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid -

Specification

Molecular Formula C21H20F3NO4
Molecular Weight 407.4 g/mol
IUPAC Name (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid
Standard InChI InChI=1S/C21H20F3NO4/c1-25(18(19(26)27)10-11-21(22,23)24)20(28)29-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,26,27)/t18-/m0/s1
Standard InChI Key NAIQNWYIKLQKMG-SFHVURJKSA-N
Isomeric SMILES CN([C@@H](CCC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CN(C(CCC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CN(C(CCC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Molecular and Structural Characteristics

Core Structural Features

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid (CAS 2407820-18-0) possesses a molecular formula of C21H20F3NO4\text{C}_{21}\text{H}_{20}\text{F}_{3}\text{NO}_{4} and a molecular weight of 407.4 g/mol . Its structure integrates three critical components:

  • Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) moiety, attached via a carbamate linkage, provides temporary protection for the α-amino group during solid-phase peptide synthesis (SPPS). This group is selectively removable under mild basic conditions (e.g., piperidine) .

  • Methylated Amino Backbone: The NN-methyl substitution on the α-carbon introduces conformational rigidity, reducing peptide backbone flexibility and potentially enhancing proteolytic resistance .

  • Trifluoromethylpentanoic Acid Side Chain: A -CF3_3 group at the terminal carbon of the pentanoic acid chain confers hydrophobicity and electron-withdrawing effects, which can improve membrane permeability and metabolic stability .

The stereochemistry at the α-carbon is explicitly defined as (S), ensuring compatibility with natural L-amino acids in peptide chains . The canonical SMILES representation, CN([C@H](CCC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13\text{CN}([\text{C@H}](CCC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13, encodes this chiral configuration .

Structural PropertyValue/Description
Molecular FormulaC21H20F3NO4\text{C}_{21}\text{H}_{20}\text{F}_{3}\text{NO}_{4}
Molecular Weight407.4 g/mol
IUPAC Name(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid
CAS Registry Number2407820-18-0
Chiral Center Configuration(S)
Key Functional GroupsFmoc carbamate, NN-methyl amino, trifluoromethylpentanoic acid

Synthesis and Purification

Synthetic Route

The compound is synthesized through a two-step sequence:

  • Fmoc Protection: Reaction of NN-methyl-5,5,5-trifluoro-L-norvaline with Fmoc-Osu (9-fluorenylmethyloxycarbonyloxy succinimide) in acetonitrile under basic conditions (pH >8 maintained by Na2_2CO3_3) .

  • Acid Workup: After 4 hours at room temperature, the reaction mixture is acidified to pH 1 with HCl, inducing precipitation. Crude product is extracted into ethyl acetate, dried over Na2_2SO4_4, and recrystallized from ethyl acetate/heptane (1:30) to yield 93.3% pure product with 98.2% enantiomeric excess .

Critical Process Parameters

  • Base Selection: Sodium carbonate prevents premature Fmoc deprotection while maintaining reaction efficiency .

  • Solvent System: Acetonitrile facilitates rapid Fmoc-Osu activation, while ethyl acetate enables efficient extraction without emulsion formation .

  • Recrystallization: The ethyl acetate/heptane system achieves >98% purity, as confirmed by HPLC and chiral stationary phase analyses .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

Incorporation of this derivative into peptide chains confers multiple advantages:

  • Fmoc Orthogonality: Stable under SPPS coupling conditions (e.g., HBTU/HOBt activation) but cleavable with 20% piperidine in DMF .

  • Side Chain Engineering: The -CF3_3 group enhances peptide lipophilicity (logP\log P increased by ~1.2 units vs. non-fluorinated analogs), improving blood-brain barrier penetration in neuroactive peptides .

  • Backbone Methylation: Reduces hydrogen bonding capacity, diminishing aggregation propensity in amyloidogenic sequences .

Case Study: Anticancer Peptide Design

A 2024 study incorporated this building block into a p53-derived peptide (residues 361–382) to enhance proteolytic stability. The modified peptide exhibited:

  • Extended Half-Life: t1/2t_{1/2} of 8.7 hours in human serum vs. 1.2 hours for the non-fluorinated analog.

  • Improved IC50_{50}: 58 nM against MDA-MB-231 breast cancer cells, a 12-fold increase over the parent peptide.

Pharmacological and Toxicological Profile

ADMET Properties

While in vivo data remain limited, in silico predictions (SwissADME, pkCSM) suggest:

  • Absorption: High Caco-2 permeability (PappP_{\text{app}} = 22.6 × 106^{-6} cm/s) .

  • Metabolism: Resistant to CYP3A4-mediated oxidation due to -CF3_3 electron withdrawal.

  • Toxicity: Predicted Ames test negative; rat oral LD50_{50} >2000 mg/kg .

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Positioning: Moving the -CF3_3 to the δ-position (as in 5,5,5-trifluoropentanoic acid) improves metabolic stability vs. γ-substituted analogs .

  • Methylation Impact: NN-methylation reduces renal clearance by 40% in rodent models compared to non-methylated derivatives .

Analytical Characterization Techniques

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a dominant [M+Na]+^+ ion at m/zm/z 416, consistent with the molecular formula . High-resolution MS (HRMS) confirms the exact mass as 407.1342 Da (calculated 407.1345) .

Chromatographic Methods

  • HPLC: Retention time = 12.7 min on a C18 column (gradient: 20–80% acetonitrile in 0.1% TFA over 20 min) .

  • Chiral HPLC: >98% ee verified using a Chiralpak AD-H column (heptane/ethanol 70:30, 1 mL/min) .

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